

Initial Characterization of Pomalidomide-C4-NH₂: A Technical Guide

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Compound of Interest

Compound Name: Pomalidomide-C4-NH₂

Cat. No.: B15579740

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-C4-NH₂ is a synthetic E3 ligase ligand-linker conjugate that is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).[1] It incorporates the highly potent pomalidomide moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C4-amine linker.[1][2] This terminal primary amine provides a versatile attachment point for conjugation to a ligand targeting a protein of interest (POI), thereby creating a heterobifunctional molecule designed to induce the targeted degradation of the POI.[1] This technical guide provides an in-depth overview of the initial characterization of **Pomalidomide-C4-NH₂**, including its physicochemical properties, a detailed synthesis and purification protocol, its mechanism of action, and protocols for key biological assays.

Physicochemical Properties

Pomalidomide-C4-NH₂ and its hydrochloride salt are commercially available as solids, typically with a light yellow to yellow appearance.[3] Key physicochemical data are summarized in the table below.

Property	Pomalidomide-C4-NH2	Pomalidomide-C4-NH2 Hydrochloride
Molecular Formula	C17H20N4O4	C17H21ClN4O4
Molecular Weight	344.37 g/mol [2]	380.83 g/mol [3]
CAS Number	1957236-34-8[2]	2162120-73-0[3]
Appearance	Solid[2]	Light yellow to yellow solid[3]
Solubility	DMSO: 17.5 mg/mL (45.95 mM) (with sonication)[3]	

Synthesis and Purification

While a specific, detailed protocol for the synthesis of **Pomalidomide-C4-NH2** is not readily available in peer-reviewed literature, a general and reliable method can be adapted from established procedures for the synthesis of similar pomalidomide-linker conjugates.[4][5] The most common approach involves the nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide with a protected diamine linker, followed by deprotection.

Experimental Protocol: Synthesis and Purification

Step 1: Synthesis of Boc-protected **Pomalidomide-C4-NH2**

- To a solution of 4-fluorothalidomide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N-Boc-1,4-diaminobutane (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
- Stir the reaction mixture at 80-90 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

- Purify the residue by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the Boc-protected intermediate.

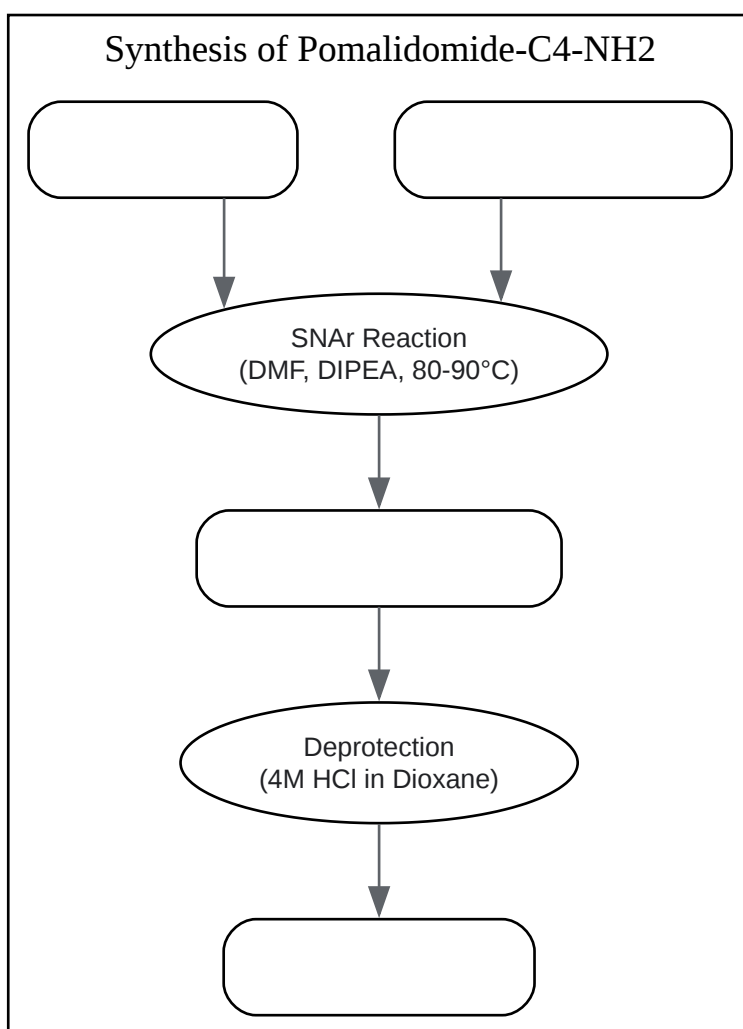
Step 2: Deprotection to Yield **Pomalidomide-C4-NH2** Hydrochloride

- Dissolve the Boc-protected intermediate from Step 1 (1.0 equivalent) in a solution of 4 M HCl in 1,4-dioxane.
- Stir the reaction mixture at room temperature for 2-4 hours.
- The product will precipitate out of the solution. Collect the solid by filtration.
- Wash the precipitate with cold diethyl ether.
- Dry the solid under vacuum to yield **Pomalidomide-C4-NH2** hydrochloride.

Purification of the Final Compound

For purification of the free base or if further purification of the hydrochloride salt is needed, a dissolution and precipitation method can be employed.

- Dissolve the crude pomalidomide derivative in a minimal amount of a sulfoxide solvent like dimethyl sulfoxide (DMSO) with gentle heating.[6]
- Add a second solvent such as acetone while stirring.[6]
- Induce precipitation by adding an anti-solvent like methanol or water.[6]
- Isolate the purified solid by filtration, wash with the anti-solvent, and dry under vacuum.[6]

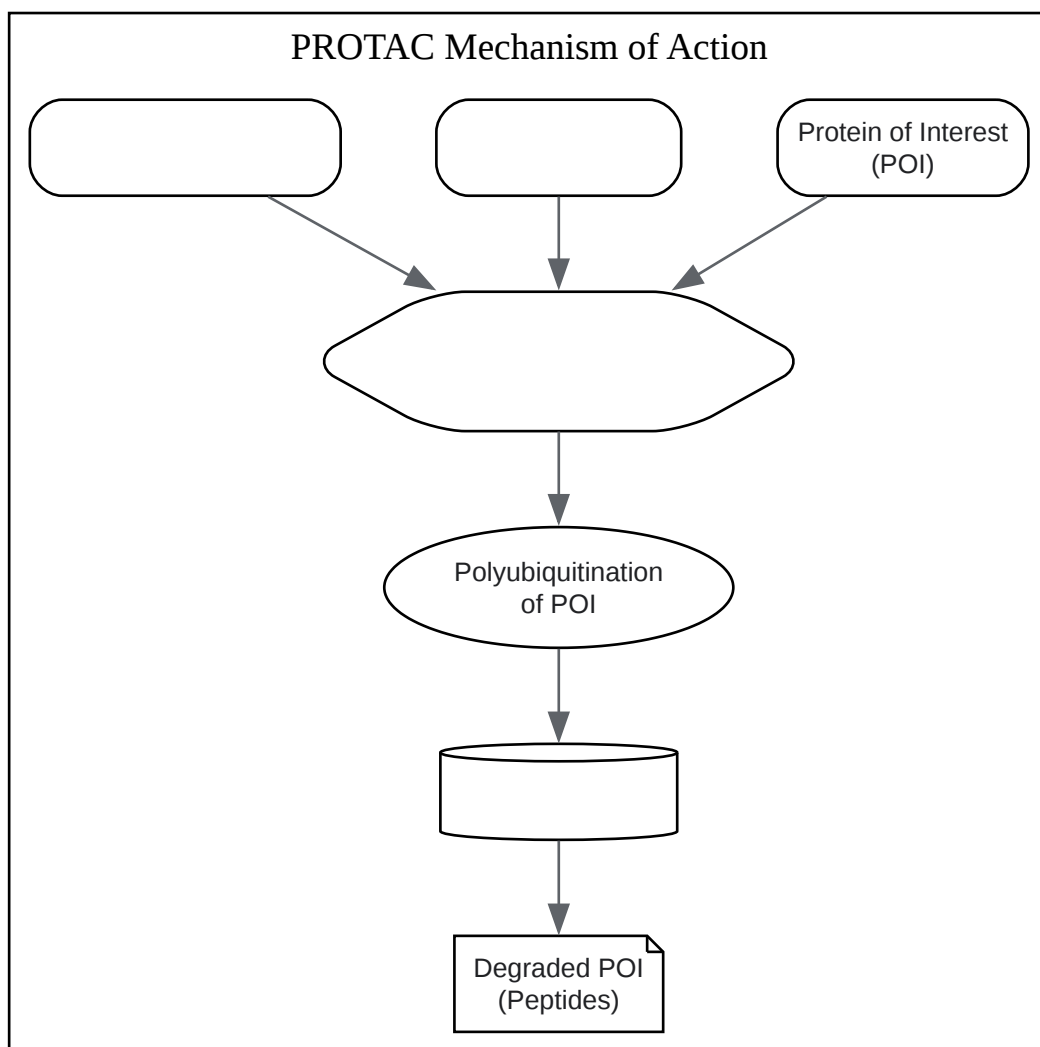


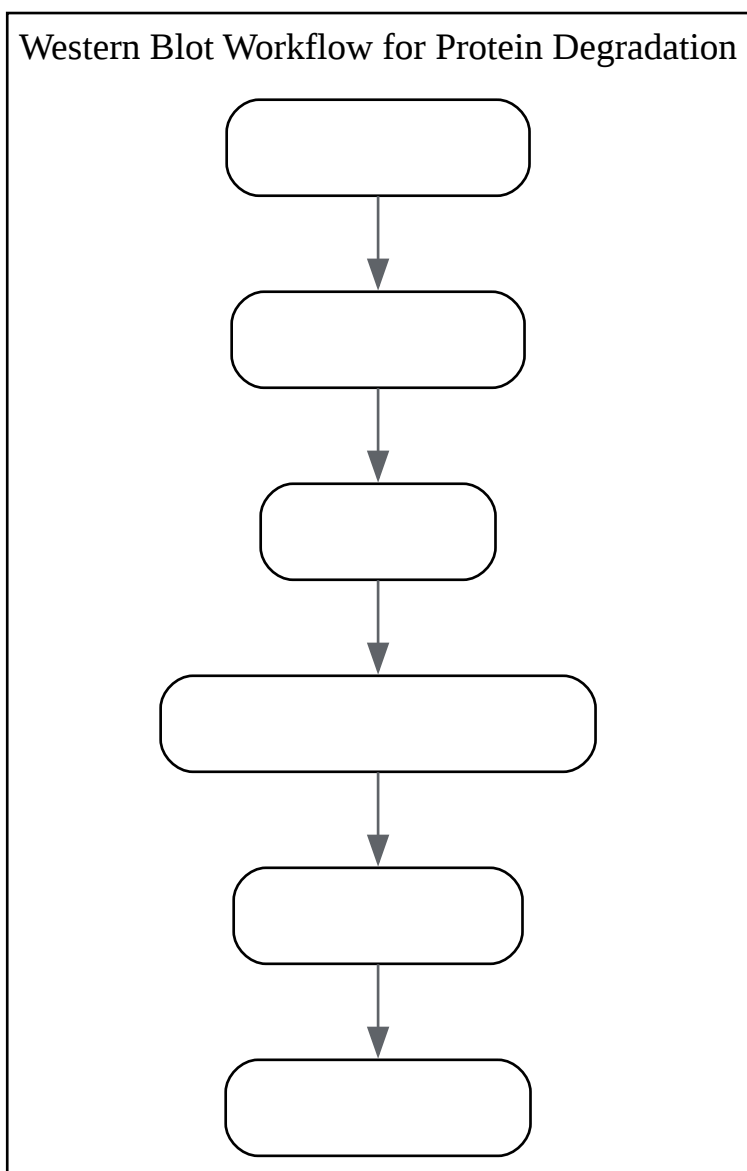
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Synthetic workflow for **Pomalidomide-C4-NH₂** Hydrochloride.

Mechanism of Action in PROTACs

When incorporated into a PROTAC, the pomalidomide moiety of **Pomalidomide-C4-NH₂** serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1] The other end of the PROTAC binds to a specific protein of interest (POI). This binding induces the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex.[7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome.[8]





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